(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is an organic compound with the molecular formula C18H18N2O and a molecular weight of 278.3 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with tolyl groups at the 1 and 3 positions and a methanol group at the 4 position. It is primarily used in research and development settings.
Preparation Methods
The synthesis of (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted hydrazines with β-diketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, followed by the addition of a methanol group through a nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to inhibit certain enzymes involved in the metabolic pathways of protozoan parasites, thereby exerting its antiparasitic effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol can be compared with other similar compounds, such as:
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol: This compound has a similar pyrazole core but differs in the substitution pattern, which can lead to different chemical and biological properties.
4-((1-(4-Fluorophenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)oxy)methyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole: This compound has additional functional groups that may enhance its biological activity or alter its chemical reactivity.
Properties
CAS No. |
618441-81-9 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
[1-(2-methylphenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H18N2O/c1-13-7-9-15(10-8-13)18-16(12-21)11-20(19-18)17-6-4-3-5-14(17)2/h3-11,21H,12H2,1-2H3 |
InChI Key |
JCSZMDJISJAIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3C |
Origin of Product |
United States |
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